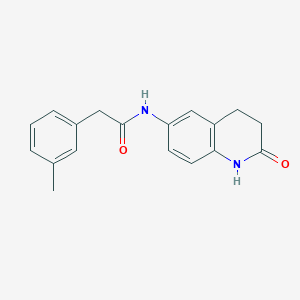

![molecular formula C12H11N5O2 B3009032 3,5-二甲基-N-(吡唑并[1,5-a]嘧啶-6-基)异恶唑-4-甲酰胺 CAS No. 2034449-52-8](/img/structure/B3009032.png)

3,5-二甲基-N-(吡唑并[1,5-a]嘧啶-6-基)异恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . Pyrazolo[1,5-a]pyrimidines have significant photophysical properties and have been used in medicinal chemistry and material science . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds was between 67-93% .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . The reactions involve condensation, cyclization, and elimination processes .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学研究应用

- Solid-State Emitters : Certain PPs allow good solid-state emission intensities, making them suitable for designing solid-state emitters .

- Application : The compound, specifically 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, has been discovered as selective and orally bioavailable DDR1 inhibitors .

- Application : The compound inhibits activation of both DDR1 and DDR2, potentially impacting cancer-related processes .

- Application : Molecular docking studies suggest that this compound exhibits antitumor activity, possibly through specific interactions with cellular targets .

- Application : The main synthesis route allows modifications at positions 2, 3, 5, 6, and 7, making this compound a valuable scaffold for designing novel derivatives .

- Application : The compound’s heteroatoms (B, N, O, or S) allow it to act as a potential chelating agent for ions. Additionally, it exhibits better solubility in green solvents .

Fluorescent Probes and Imaging Agents

DDR1 Inhibition for Anticancer Drug Discovery

Collagen-Induced DDR1 and DDR2 Inhibition

Antitumor Activity

Structural Modifications via Synthesis Routes

Chelating Agents and Solubility

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . They can interfere with the normal metabolic pathways of purine, leading to disruption of cellular processes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to interfere with purine biochemical reactions . This could potentially affect a wide range of cellular processes, as purines are essential components of DNA, RNA, and ATP.

Result of Action

Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt cellular processes and have cytotoxic effects.

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science and medicinal chemistry due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

IUPAC Name |

3,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-7-11(8(2)19-16-7)12(18)15-9-5-13-10-3-4-14-17(10)6-9/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPPMGFLOUCONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)

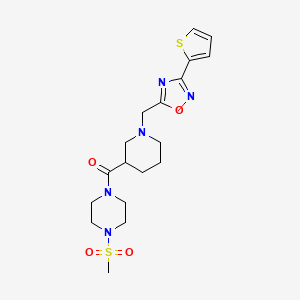

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

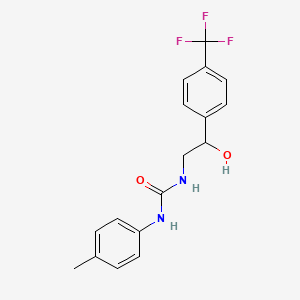

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

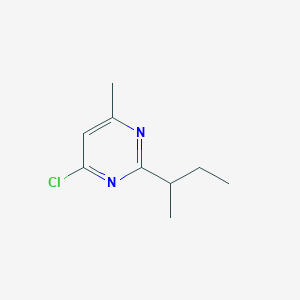

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)